Cetirizine Glycerol Ester Dihydrochloride (Mixture of Diastereomers)
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Overview
Description
Cetirizine Glycerol Ester Dihydrochloride (Mixture of Diastereomers) is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions such as rhinitis and urticaria . This compound is characterized by the presence of glycerol ester and dihydrochloride groups, which may influence its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cetirizine Glycerol Ester Dihydrochloride involves the esterification of cetirizine with glycerol. The reaction typically requires the use of an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester . The reaction can be represented as follows:
[ \text{Cetirizine} + \text{Glycerol} \xrightarrow{\text{Acid Catalyst}} \text{Cetirizine Glycerol Ester} ]
Industrial Production Methods
Industrial production of Cetirizine Glycerol Ester Dihydrochloride involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yield . The product is then purified through crystallization or chromatography techniques to obtain the desired dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Cetirizine Glycerol Ester Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cetirizine N-oxide.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium percarbonate are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cetirizine N-oxide.
Reduction: Cetirizine alcohol.
Substitution: Various substituted cetirizine derivatives.
Scientific Research Applications
Cetirizine Glycerol Ester Dihydrochloride has several scientific research applications, including:
Mechanism of Action
Cetirizine Glycerol Ester Dihydrochloride exerts its effects by selectively inhibiting peripheral H1 receptors, thereby blocking the action of histamine . This inhibition prevents histamine-induced symptoms such as itching, swelling, and vasodilation. The esterification with glycerol may enhance the compound’s solubility and bioavailability, potentially leading to improved therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Cetirizine Hydrochloride: A commonly used antihistamine with similar pharmacological effects.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for H1 receptors.
Diphenhydramine: A first-generation antihistamine with sedative effects.
Uniqueness
Cetirizine Glycerol Ester Dihydrochloride is unique due to its esterified form, which may offer advantages in terms of solubility, bioavailability, and controlled release compared to other antihistamines. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C24H31ClN2O5 |
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Molecular Weight |
463.0 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C24H31ClN2O5/c25-21-8-6-20(7-9-21)24(19-4-2-1-3-5-19)27-12-10-26(11-13-27)14-15-31-18-23(30)32-17-22(29)16-28/h1-9,22,24,28-29H,10-18H2 |
InChI Key |
CWHUGUUOAIDFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)OCC(CO)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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